Cas no 1330267-10-1 (6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid)
![6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid structure](https://www.kuujia.com/scimg/cas/1330267-10-1x500.png)
6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid
- 6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid
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- Inchi: 1S/C7H4FN3O2/c8-4-1-9-7-10-5(6(12)13)3-11(7)2-4/h1-3H,(H,12,13)
- InChI Key: WUVOBMRSZRIVHR-UHFFFAOYSA-N
- SMILES: FC1C=NC2=NC(C(=O)O)=CN2C=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 226
- XLogP3: 1.1
- Topological Polar Surface Area: 67.5
6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-372549-5.0g |
6-fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid |
1330267-10-1 | 95.0% | 5.0g |
$5179.0 | 2025-03-18 | |
Enamine | EN300-372549-0.1g |
6-fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid |
1330267-10-1 | 95.0% | 0.1g |
$1572.0 | 2025-03-18 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04599-5g |
6-fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid |
1330267-10-1 | 95% | 5g |
$1650 | 2023-09-07 | |
Enamine | EN300-372549-0.5g |
6-fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid |
1330267-10-1 | 95.0% | 0.5g |
$1714.0 | 2025-03-18 | |
Enamine | EN300-372549-0.05g |
6-fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid |
1330267-10-1 | 95.0% | 0.05g |
$1500.0 | 2025-03-18 | |
Enamine | EN300-372549-0.25g |
6-fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid |
1330267-10-1 | 95.0% | 0.25g |
$1642.0 | 2025-03-18 | |
Enamine | EN300-372549-1.0g |
6-fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid |
1330267-10-1 | 95.0% | 1.0g |
$1785.0 | 2025-03-18 | |
Enamine | EN300-372549-10.0g |
6-fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid |
1330267-10-1 | 95.0% | 10.0g |
$7681.0 | 2025-03-18 | |
Enamine | EN300-372549-2.5g |
6-fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid |
1330267-10-1 | 95.0% | 2.5g |
$3501.0 | 2025-03-18 |
6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid Related Literature
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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3. Back matter
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
Additional information on 6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid
Introduction to 6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic Acid (CAS No. 1330267-10-1)
6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1330267-10-1, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic organic compound belongs to the imidazopyrimidine class, which has garnered considerable attention due to its versatile biological activities and potential applications in drug development.
The structure of 6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid consists of a fused ring system comprising an imidazole and a pyrimidine moiety, with a fluorine atom at the 6-position and a carboxylic acid group at the 2-position. The presence of the fluorine atom introduces unique electronic and steric properties, making this compound a valuable scaffold for medicinal chemists. The carboxylic acid functionality further enhances its reactivity, allowing for various chemical modifications that can tailor its biological profile.
In recent years, there has been a growing interest in imidazopyrimidine derivatives due to their demonstrated efficacy in targeting various therapeutic areas. Studies have shown that compounds within this class exhibit inhibitory activity against enzymes and receptors involved in cancer progression, inflammation, and infectious diseases. The fluorine atom in 6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid plays a crucial role in modulating these interactions, often enhancing binding affinity and metabolic stability.
One of the most compelling aspects of 6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid is its potential as a lead compound for the development of novel therapeutic agents. Researchers have leveraged its structural framework to design molecules with improved pharmacokinetic properties and reduced side effects. For instance, studies have explored its derivatives as kinase inhibitors, particularly those targeting tyrosine kinases implicated in cancer. The fluorine substitution has been shown to enhance selectivity by differentiating between closely related enzyme targets.
The synthesis of 6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include condensation reactions between appropriate imidazole and pyrimidine precursors, followed by fluorination and carboxylation steps. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and development purposes.
The biological activity of 6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid has been extensively studied in vitro and in vivo. Preclinical trials have demonstrated its potential in inhibiting the growth of various cancer cell lines by disrupting key signaling pathways. Additionally, its anti-inflammatory properties have been explored, with some derivatives showing promise in models of chronic inflammation. These findings highlight its broad therapeutic potential and justify further investigation into its clinical applications.
The pharmacological profile of 6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid is influenced by its chemical structure and the presence of the fluorine atom. Computational modeling studies have helped elucidate how this compound interacts with biological targets at the molecular level. These insights have guided the optimization of its derivatives to improve binding affinity and reduce off-target effects. Such computational approaches are increasingly integral to modern drug discovery pipelines.
The future prospects for 6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid are promising, with ongoing research aimed at expanding its therapeutic applications. Investigations are underway to explore its efficacy in treating neurodegenerative diseases and infectious disorders. Furthermore, efforts are being made to develop novel formulations that enhance its bioavailability and delivery efficiency. The combination of synthetic chemistry advancements and computational biology is expected to accelerate the discovery of new derivatives with enhanced therapeutic potential.
In conclusion, 6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid (CAS No. 1330267-10-1) is a structurally unique and biologically active compound with significant potential in pharmaceutical development. Its versatile chemical properties make it an attractive scaffold for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is poised to play a crucial role in the next generation of drug therapies.
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